

A Comparative Guide to BMS-191011 and NS 1619 as BK Channel Openers

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Compound of Interest					
Compound Name:	BMS-191011				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel openers: **BMS-191011** and NS 1619. The information presented is collated from various experimental studies to aid in the selection of the appropriate tool compound for research and drug development purposes.

Introduction

Large-conductance Ca2+-activated potassium (BK, KCa1.1) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their dual activation by intracellular calcium and membrane depolarization makes them a key therapeutic target for a range of disorders, including stroke, hypertension, and neurological diseases.[1] Small molecule openers of BK channels, such as **BMS-191011** and NS 1619, are invaluable tools for investigating the physiological roles of these channels and for developing novel therapeutics. This guide offers a head-to-head comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for **BMS-191011** and NS 1619. Direct comparison of potency is challenging due to the limited availability of a specific EC50 value for **BMS-191011** in direct BK channel activation assays.



Table 1: Potency and Efficacy

Compound	Potency (EC50)	Efficacy	Cell/Tissue Type	Reference
BMS-191011	Not explicitly reported. Described as a "potent" opener. [2][3][4] Used effectively at 20-40 µM.[5]	Activates BK channels and leads to potentiation of currents.[5]	IGR39 melanoma cells, Panc-1 pancreatic cancer cells.[5]	[3][4][5]
NS 1619	~10 – 30 µM	Highly effective relaxant of smooth muscles.	Various smooth muscles of blood vessels and other tissues.[6]	[6]
3.6 µM	Induces a concentration-dependent decrease in mitochondrial membrane potential.[7]	Not specified.	[7]	

Table 2: Selectivity and Off-Target Effects



Compound	Primary Target	Known Off-Target Effects	Reference
BMS-191011	Large-conductance Ca2+-activated potassium (BK) channels.[2][3][4]	Vasodilator response is sensitive to the BK channel inhibitor iberiotoxin.[8]	[2][3][4][8]
NS 1619	Large-conductance Ca2+-activated potassium (BK) channels.[6]	- Inhibits L-type Ca2+ channels (IC50 = 7 μM) Neuroprotective effects may be independent of BK channel activation and involve ROS generation and PI3K pathway activation.[9]- Vasodilator response in rat retinal arterioles is not inhibited by iberiotoxin.[8]	[8][9][10]

Mechanism of Action

Both **BMS-191011** and NS 1619 act as positive modulators of BK channels, increasing the probability of the channel being in an open state.

NS 1619 has been shown to interact with the S6/RCK linker, a critical component in the channel's gating machinery. This interaction is thought to stabilize the open conformation of the channel.

While the precise binding site of **BMS-191011** is not as well-characterized in the available literature, its effects are consistently attributed to the activation of BK channels.[2][3][4] One study suggests that its vasodilator effects in rat retinal arterioles are mediated through iberiotoxin-sensitive BK channels, indicating a direct action on the channel complex in the plasma membrane.[8]



Experimental Protocols

The primary method for evaluating the activity of BK channel openers is patch-clamp electrophysiology. The following provides a generalized protocol for whole-cell patch-clamp recording to assess the effect of these compounds on BK channel currents.

Whole-Cell Patch-Clamp Electrophysiology Protocol

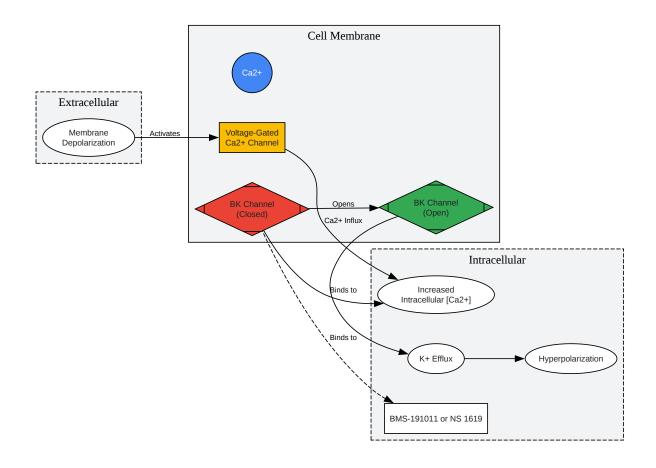
- 1. Cell Preparation:
- Culture cells endogenously expressing or transiently transfected with BK channel subunits (e.g., HEK293, CHO cells, or primary neurons/smooth muscle cells).
- Plate cells on glass coverslips 24-48 hours prior to recording.
- 2. Solutions:
- External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a buffered free Ca2+ concentration appropriate for studying BK channels (e.g., 1-10 μM). Adjust pH to 7.2 with KOH.
- Compound preparation: Prepare stock solutions of BMS-191011 and NS 1619 in DMSO (e.g., 10-100 mM). Dilute to the final desired concentration in the external solution immediately before application.
- 3. Recording Procedure:
- Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.



- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit outward BK channel currents.
- After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound (BMS-191011 or NS 1619).
- Record the currents in the presence of the compound and after washout to assess reversibility and efficacy.
- 4. Data Analysis:
- Measure the amplitude of the outward currents at each voltage step before and after compound application.
- Construct current-voltage (I-V) relationship plots.
- To determine potency, apply a range of compound concentrations and fit the dose-response data to a Hill equation to calculate the EC50 value.

Visualizations Signaling Pathway of BK Channel Activation



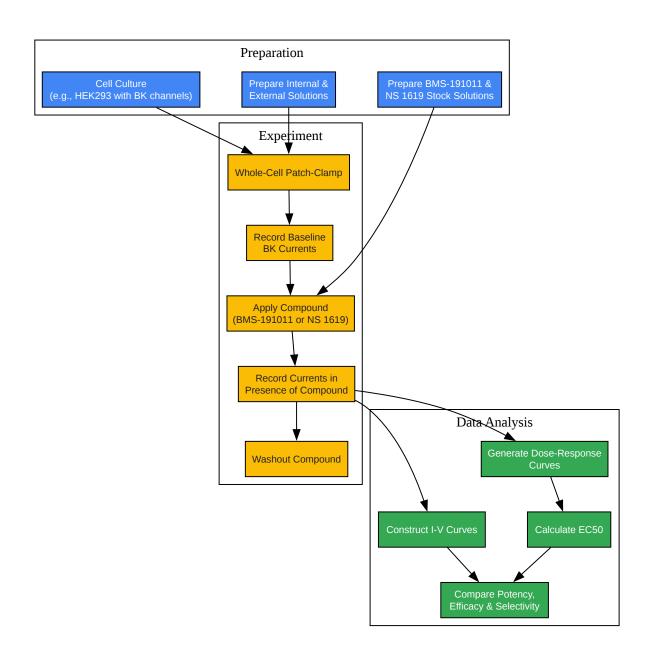


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Caption: General signaling pathway of BK channel activation by voltage, calcium, and openers.

Experimental Workflow for Comparing BK Channel Openers





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Caption: Workflow for electrophysiological comparison of BK channel openers.



Concluding Remarks

Both BMS-191011 and NS 1619 are valuable pharmacological tools for studying BK channels.

- NS 1619 is a well-characterized BK channel opener with a known potency in the low micromolar range for various effects. However, researchers should be aware of its potential off-target effects, including the inhibition of L-type calcium channels and the induction of cellular responses independent of BK channel activation.[9][10]
- BMS-191011 is described as a potent BK channel opener, and in at least one study, its
 physiological effect was shown to be dependent on iberiotoxin-sensitive BK channels,
 suggesting a degree of specificity.[8] However, the lack of a clearly defined EC50 for direct
 channel activation in the literature makes direct potency comparisons with NS 1619
 challenging. Some studies have also reported it to have low potency in certain cell lines.

The choice between **BMS-191011** and NS 1619 will depend on the specific experimental context. For studies requiring a well-defined potency and where potential off-target effects can be controlled for, NS 1619 is a suitable choice. Where high specificity for plasma membrane BK channels is desired and a precise EC50 is less critical than a demonstrable BK-dependent effect, **BMS-191011** may be a valuable alternative. Further studies are warranted to fully elucidate the quantitative pharmacology and selectivity profile of **BMS-191011**.

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